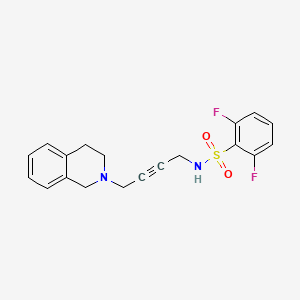![molecular formula C19H18N2O B2804293 N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide CAS No. 2411280-26-5](/img/structure/B2804293.png)
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a chemical compound that belongs to the class of but-2-ynamides. It is a derivative of the well-known analgesic drug, tramadol. This compound has been found to exhibit potent analgesic effects in animal models.
Mécanisme D'action
The exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is not fully understood. However, it is believed to act as an agonist at the mu-opioid receptor and as a serotonin and norepinephrine reuptake inhibitor. This dual mechanism of action is thought to contribute to its potent analgesic effects.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. Moreover, it has been shown to inhibit the release of substance P, a neuropeptide that is involved in the transmission of pain signals. These effects are thought to contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide in lab experiments include its potent analgesic effects, its ability to produce consistent results across various pain models, and its low toxicity. However, its limitations include its high cost, its limited solubility in aqueous solutions, and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the research on N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide. One direction is to investigate its potential use in the treatment of chronic pain, which is a major health issue affecting millions of people worldwide. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine system, which may have implications for the treatment of addiction and mood disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
In conclusion, this compound is a promising compound with potent analgesic effects. Its dual mechanism of action and low toxicity make it an attractive candidate for further research in the field of pain management. However, more research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide involves the reaction of tramadol with propargyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Applications De Recherche Scientifique
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been extensively studied for its analgesic effects in animal models. It has been shown to exhibit potent analgesic effects in various pain models, including thermal, mechanical, and chemical-induced pain. Moreover, it has been found to be effective in neuropathic pain models, which are often resistant to conventional analgesics.
Propriétés
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-5-19(22)21(18-9-10-18)14-15-6-3-7-16(12-15)17-8-4-11-20-13-17/h3-4,6-8,11-13,18H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNKRLHCXRGBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)
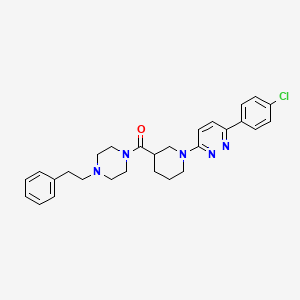

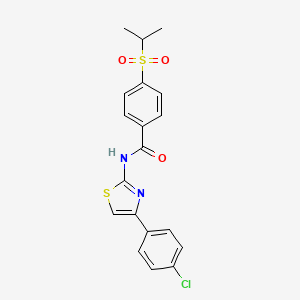

![N-(2,4-dimethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2804220.png)
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)
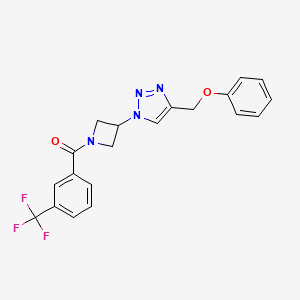
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)
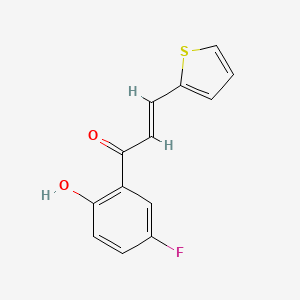
![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)
